2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814890
InChI: InChI=1S/C15H20N4O2S2/c1-8(2)7-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-6-9(3)22-14/h6,8H,7H2,1-5H3,(H,16,18,21)
SMILES:
Molecular Formula: C15H20N4O2S2
Molecular Weight: 352.5 g/mol

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14814890

Molecular Formula: C15H20N4O2S2

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C15H20N4O2S2
Molecular Weight 352.5 g/mol
IUPAC Name 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C15H20N4O2S2/c1-8(2)7-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-6-9(3)22-14/h6,8H,7H2,1-5H3,(H,16,18,21)
Standard InChI Key BULHOVRHQBNCIN-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C

Introduction

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including thiazole rings and an acetylated amine group. This compound is of interest in medicinal chemistry due to the biological significance of the thiazole moiety, which is a core structure in various pharmaceuticals. Despite the lack of extensive literature from reliable sources, the compound's unique structure suggests potential applications in drug development and synthesis.

Synthesis Methods

The synthesis of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. While specific synthesis protocols are not detailed in reliable sources, general methods for similar compounds often include condensation reactions, acylation, and amidation steps. Controlling reaction conditions is crucial to achieve high yields and purity.

Biological Activity and Potential Applications

Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Although specific biological effects of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide have not been extensively reported, its structural features suggest potential applications in drug development. Further studies are necessary to elucidate its mechanisms of action and pharmacological profile.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-MethylthiazoleContains a methyl group on thiazoleSimpler structure, lower activity
5-MethylthiazoleMethyl substitution at position 5Potentially different biological activity
2-AcetylthiazoleAcetyl group on thiazoleFocused on flavoring agents
Thiazole-4-carboxamideCarboxamide group without additional substitutionsLess complex but similar core structure

These compounds illustrate variations in substitution patterns that can significantly affect biological activity and applications. The unique combination of functional groups in 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide may provide distinct advantages over its analogs in therapeutic contexts.

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